molecular formula C20H32BrN5S B12727209 6H-Pyrimido(4,5-b)(1,4)benzothiazine-4,9-diamine, 7,8-dihydro-7,7-dimethyl-N(sup 4)-(1-methylethyl)-N(sup 9)-pentyl-, monohydrobromide CAS No. 103291-39-0

6H-Pyrimido(4,5-b)(1,4)benzothiazine-4,9-diamine, 7,8-dihydro-7,7-dimethyl-N(sup 4)-(1-methylethyl)-N(sup 9)-pentyl-, monohydrobromide

Cat. No.: B12727209
CAS No.: 103291-39-0
M. Wt: 454.5 g/mol
InChI Key: BHXGVAIBMGOIDJ-UHFFFAOYSA-N
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Description

6H-Pyrimido(4,5-b)(1,4)benzothiazine-4,9-diamine, 7,8-dihydro-7,7-dimethyl-N(sup 4)-(1-methylethyl)-N(sup 9)-pentyl-, monohydrobromide is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by their ring structures containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6H-Pyrimido(4,5-b)(1,4)benzothiazine-4,9-diamine, 7,8-dihydro-7,7-dimethyl-N(sup 4)-(1-methylethyl)-N(sup 9)-pentyl-, monohydrobromide typically involves multi-step organic reactions. Common synthetic routes may include:

    Cyclization Reactions: Formation of the heterocyclic ring system through cyclization of appropriate precursors.

    Substitution Reactions: Introduction of various substituents into the ring system using nucleophilic or electrophilic substitution reactions.

    Hydrobromide Formation: Conversion of the free base into its hydrobromide salt by treatment with hydrobromic acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route for scalability, yield, and purity. This may include:

    Batch or Continuous Flow Processes: Depending on the scale of production, either batch reactors or continuous flow systems may be used.

    Purification Techniques: Techniques such as crystallization, distillation, and chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can convert certain functional groups within the compound to their reduced forms.

    Substitution: Both nucleophilic and electrophilic substitution reactions can introduce new substituents into the compound.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as halogens, alkyl halides, or sulfonyl chlorides.

Major Products

The major products formed from these reactions will depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe or in the study of biological pathways.

    Medicine: Exploration of its pharmacological properties for the development of new drugs.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound would involve its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved may include:

    Binding to Active Sites: Inhibition or activation of enzymes by binding to their active sites.

    Receptor Interaction: Modulation of receptor activity by acting as an agonist or antagonist.

    Signal Transduction Pathways: Influence on cellular signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    6H-Pyrimido(4,5-b)(1,4)benzothiazine Derivatives: Other derivatives with different substituents.

    Benzothiazine Compounds: Compounds with similar benzothiazine ring structures.

    Heterocyclic Amines: Compounds with similar heterocyclic amine structures.

Uniqueness

The uniqueness of 6H-Pyrimido(4,5-b)(1,4)benzothiazine-4,9-diamine, 7,8-dihydro-7,7-dimethyl-N(sup 4)-(1-methylethyl)-N(sup 9)-pentyl-, monohydrobromide lies in its specific substituents and the resulting chemical and biological properties. These unique features may confer specific advantages in its applications compared to similar compounds.

Properties

CAS No.

103291-39-0

Molecular Formula

C20H32BrN5S

Molecular Weight

454.5 g/mol

IUPAC Name

7,7-dimethyl-4-N-pentyl-4-N-propan-2-yl-6,8-dihydropyrimido[4,5-b][1,4]benzothiazine-4,9-diamine;hydrobromide

InChI

InChI=1S/C20H31N5S.BrH/c1-6-7-8-9-25(13(2)3)18-16-19(23-12-22-18)26-17-14(21)10-20(4,5)11-15(17)24-16;/h12-13H,6-11,21H2,1-5H3;1H

InChI Key

BHXGVAIBMGOIDJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCN(C1=C2C(=NC=N1)SC3=C(CC(CC3=N2)(C)C)N)C(C)C.Br

Origin of Product

United States

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